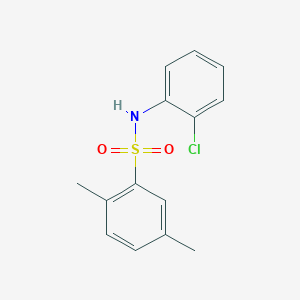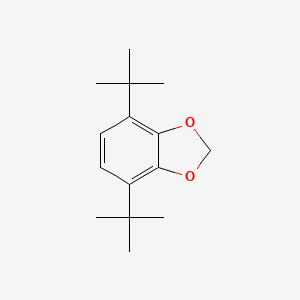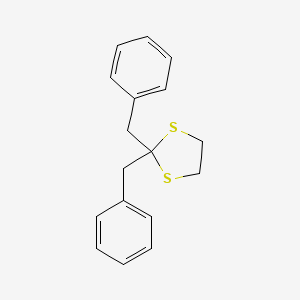![molecular formula C10H9BrN4 B14453868 2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole CAS No. 72908-93-1](/img/structure/B14453868.png)
2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties. This particular compound features a bromophenyl group attached to the azo linkage, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole typically involves the azo coupling reaction between 1-methyl-1H-imidazole and 4-bromophenyldiazonium tetrafluoroborate . The reaction is carried out in an aqueous medium under acidic conditions to facilitate the formation of the azo bond. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The mechanism of action of 2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole involves its interaction with molecular targets through the azo linkage. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of specific enzymes or disruption of cellular processes, contributing to its antimicrobial and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-[(4-bromophenyl)diazenyl]-4,5-bis(4-methoxyphenyl)-1H-imidazole
- 4-[(E)-(4-Bromophenyl)diazenyl]-1-naphthalenamine
- 4-[(E)-2-(biphenyl-4-yl)diazenyl]-morpholine
Uniqueness
2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. The presence of the bromophenyl group enhances its potential for substitution reactions, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
72908-93-1 |
|---|---|
Formule moléculaire |
C10H9BrN4 |
Poids moléculaire |
265.11 g/mol |
Nom IUPAC |
(4-bromophenyl)-(1-methylimidazol-2-yl)diazene |
InChI |
InChI=1S/C10H9BrN4/c1-15-7-6-12-10(15)14-13-9-4-2-8(11)3-5-9/h2-7H,1H3 |
Clé InChI |
CUWSZEVHGHXQEG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1N=NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[tetrakis(decyl)phosphanium] sulfate](/img/structure/B14453787.png)
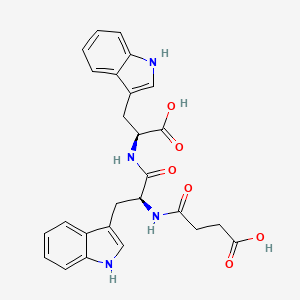

![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)
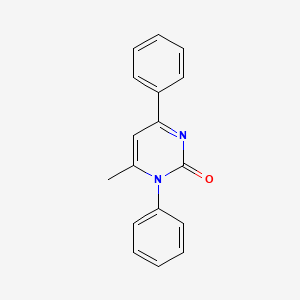
![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)

